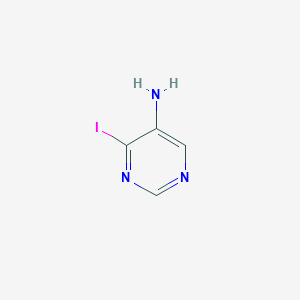

4-Iodopyrimidin-5-amine

Übersicht

Beschreibung

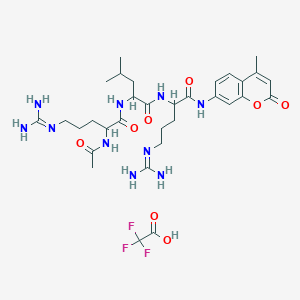

4-Iodopyrimidin-5-amine is a chemical compound that serves as an intermediate for various chemical reactions, particularly in the synthesis of pharmaceuticals and other biologically active molecules. It is characterized by the presence of an iodine atom at the 4-position and an amino group at the 5-position on the pyrimidine ring. This compound has been utilized in the synthesis of labeled compounds for research purposes, such as carbon-14 or stable isotope-labeled derivatives .

Synthesis Analysis

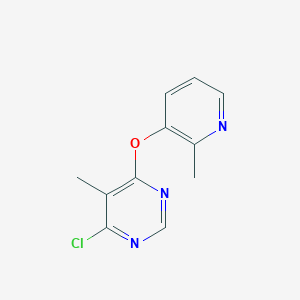

The synthesis of this compound can be achieved through several methods. One approach involves starting from commercially available labeled diethylmalonate and formamide to prepare the compound labeled with either carbon-14 or with the stable isotopes carbon-13 and nitrogen-15 . Another method for synthesizing substituted aminopyrimidines, which could potentially be adapted for this compound, involves the reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, followed by substitution reactions with secondary amines .

Molecular Structure Analysis

The molecular structure of related aminopyrimidines has been investigated using various experimental techniques such as X-ray crystallography, FT-IR, FT-Raman, and NMR, as well as theoretical methods like DFT calculations . These studies provide insights into the bond lengths, angles, and overall geometry of the pyrimidine ring system, which are crucial for understanding the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

This compound can participate in carbon-nitrogen and carbon-carbon bond formations, making it a versatile intermediate for the synthesis of more complex molecules . The iodine substituent at the 4-position is particularly reactive and can be used for further functionalization through various organic reactions, such as palladium-catalyzed coupling reactions10.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of the iodine atom and the amino group contributes to the compound's polarity, solubility, and reactivity. The crystalline structure of related compounds, as revealed by X-ray crystallography, shows typical intramolecular hydrogen bonding, which can affect the compound's stability and solid-state properties . Theoretical calculations can predict properties such as dipole moment, polarizability, and hyperpolarizability, which are relevant for understanding the compound's behavior in different environments .

Wissenschaftliche Forschungsanwendungen

Synthesis and Labeling

4-Iodopyrimidin-5-amine is a versatile compound used in various synthesis processes. Latli et al. (2008) synthesized 5-Amino-4-iodopyrimidine labeled with carbon-14 or with stable isotopes carbon-13 and nitrogen-15, starting from commercially available labeled diethylmalonate and formamide, indicating its role as a useful intermediate for carbon-nitrogen and carbon-carbon bond formations (Latli et al., 2008).

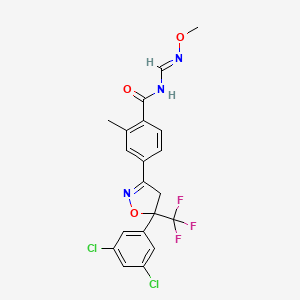

Molecular Structure and Docking

He et al. (2020) explored the binding mode of a compound involving 5-iodo-1,2,3-triazole and benzene ring, important for biological activities, using a combination of X-ray crystallography, DFT calculation, and molecular docking approaches. The study indicates the significant role of this compound derivatives in understanding molecular interactions and potential biological applications (He et al., 2020).

Chemical Functionalization

Takács et al. (2012) described the functionalization of certain derivatives via palladium-catalyzed aminocarbonylation, highlighting the reactivity and potential applications of this compound in creating various functionalized molecular structures (Takács et al., 2012).

Bioactivity and Pharmacological Evaluation

Liu et al. (2020) designed and synthesized a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines to evaluate their anticancer activities. The study revealed the compounds' potential in inhibiting tubulin polymerization and inducing cell cycle arrest, demonstrating the therapeutic relevance of structures incorporating this compound (Liu et al., 2020).

Wirkmechanismus

While the specific mechanism of action for 4-Iodopyrimidin-5-amine is not explicitly stated, pyrimidine analogs are known to act as anticancer agents through diverse mechanisms of action, including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-iodopyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUJCJNURUXNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855933 | |

| Record name | 4-Iodopyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942067-98-3 | |

| Record name | 4-Iodopyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

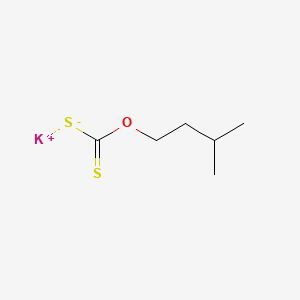

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

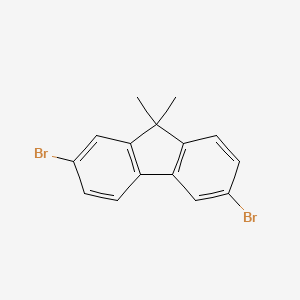

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3030604.png)